[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid
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Overview
Description
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of two phenoxy groups substituted with chlorine and a cyano group
Preparation Methods
The synthesis of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 3-chloro-5-cyanophenol with a suitable chlorinating agent to form 3-chloro-5-cyanophenoxy chloride.
Coupling reaction: The intermediate is then reacted with 4-chlorophenol in the presence of a base to form the desired phenoxyacetic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid can be compared with other similar compounds such as:
4-Chloroindole-3-acetic acid: This compound is a plant hormone and has different biological activities compared to this compound.
4-Chloro-2-methylphenoxyacetic acid:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and cyano groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
920036-23-3 |
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Molecular Formula |
C15H9Cl2NO4 |
Molecular Weight |
338.1 g/mol |
IUPAC Name |
2-[4-chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C15H9Cl2NO4/c16-10-3-9(7-18)4-12(5-10)22-14-6-11(1-2-13(14)17)21-8-15(19)20/h1-6H,8H2,(H,19,20) |
InChI Key |
RGMGXTYAWSMXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)OC2=CC(=CC(=C2)C#N)Cl)Cl |
Origin of Product |
United States |
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